BenchChemオンラインストアへようこそ!

4-(Naphthalen-1-YL)piperidine

Nitrosamine risk assessment Pharmaceutical process chemistry Secondary amine nitrosation kinetics

4-(Naphthalen-1-yl)piperidine (CAS 130305-64-5; free base) and its hydrochloride salt (CAS 314083-21-1) belong to the 4-arylpiperidine class, characterized by a naphthalen-1-yl substituent directly attached to the 4-position of a saturated piperidine ring. This scaffold combines the conformational flexibility of the piperidine nitrogen with the extended π-surface and elevated lipophilicity (calculated LogP = 3.3) of the naphthalene moiety.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B8808180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-1-YL)piperidine
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H17N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2
InChIKeySSSBLYQLIOQJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-1-yl)piperidine – Procurement-Grade 4-Arylpiperidine Building Block for Sigma-1 and Renin-Targeted Drug Discovery


4-(Naphthalen-1-yl)piperidine (CAS 130305-64-5; free base) and its hydrochloride salt (CAS 314083-21-1) belong to the 4-arylpiperidine class, characterized by a naphthalen-1-yl substituent directly attached to the 4-position of a saturated piperidine ring. This scaffold combines the conformational flexibility of the piperidine nitrogen with the extended π-surface and elevated lipophilicity (calculated LogP = 3.3) of the naphthalene moiety [1]. The compound is utilized primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting sigma-1 receptors, renin, and α1B-adrenergic receptors, where the naphthalen-1-yl group serves as a critical pharmacophoric element distinguishable from simpler phenyl or benzyl analogs [2].

Why 4-Phenylpiperidine or 4-Benzylpiperidine Cannot Replace 4-(Naphthalen-1-yl)piperidine in Key Research Applications


Although 4-phenylpiperidine (LogP ≈ 2.0–2.4) and 4-benzylpiperidine share the 4-substituted piperidine architecture, they lack the extended naphthalene π-system that confers approximately 8- to 20-fold higher lipophilicity (ΔLogP ≈ 0.9–1.3 units) to 4-(naphthalen-1-yl)piperidine [1][2]. This difference is not merely physicochemical: the naphthalen-1-yl group engages in distinct π-stacking and hydrophobic interactions with target protein binding pockets—interactions that are structurally encoded in the sigma-1 antagonist pharmacophore (exemplified by PB212) and in patented naphthalenyl-piperidine renin inhibitor scaffolds [3]. Furthermore, the aqueous nitrosation risk profile of 4-(naphthalen-1-yl)piperidine hydrochloride diverges significantly from that of 4-phenylpiperidine hydrochloride at higher amine concentrations due to solubility-limited kinetics, directly impacting pharmaceutical process risk assessment and nitrosamine control strategies [4]. Simple aryl substitution is therefore not functionally interchangeable.

Quantitative Differentiation Evidence for 4-(Naphthalen-1-yl)piperidine vs. Closest Analogs – Head-to-Head and Cross-Study Comparisons


Aqueous Nitrosation Rate: 3–4 Orders of Magnitude Lower than DMA at Process-Relevant Concentrations

In a direct comparative kinetics study, 4-(naphthalen-1-yl)piperidine hydrochloride exhibited aqueous nitrosation rates 3–4 orders of magnitude lower than dimethylamine (DMA) at higher amine concentrations, a divergence attributed to the compound's limited aqueous solubility. At low amine concentrations, all investigated bulkier amines (including both 4-phenylpiperidine and 4-(naphthalen-1-yl)piperidine hydrochlorides) showed nitrosation rates approximately 1 order of magnitude slower than DMA [1]. Critically, a solution-phase kinetic model simulating an oral solid dosage formulation containing 4-(naphthalen-1-yl)piperidine hydrochloride classified its nitrosation risk as low, and experiments confirmed that pH > 6 effectively prevents nitrosation under the investigated conditions [1]. This establishes a quantifiable process-safety advantage for the naphthyl derivative over simpler secondary amines in pharmaceutical development.

Nitrosamine risk assessment Pharmaceutical process chemistry Secondary amine nitrosation kinetics

Lipophilicity (LogP) Differentiation: ~8- to 20-Fold Higher Octanol/Water Partition vs. 4-Phenylpiperidine

Calculated LogP for 4-(naphthalen-1-yl)piperidine is 3.3 [1], compared with reported LogP values of 2.08–2.39 for 4-phenylpiperidine [2]. This difference of ΔLogP ≈ 0.9–1.3 units corresponds to an approximately 8- to 20-fold higher octanol/water partition coefficient for the naphthyl derivative. The increased lipophilicity is a direct consequence of the extended aromatic surface of naphthalene (10 π-electrons) versus the single phenyl ring (6 π-electrons), and is a critical parameter governing membrane permeability, CNS penetration potential, and hydrophobic protein-binding interactions in drug discovery campaigns.

Physicochemical profiling Lead optimization Blood-brain barrier penetration

Sigma-1 Receptor Antagonist Scaffold: PB212 (Ki = 316 ± 19 nM) Validates the Naphthalen-1-yl Piperidine Pharmacophore

The direct derivative PB212 (4-methyl-1-[4-(6-methoxynaphthalen-1-yl)butyl]piperidine), which retains the 4-(naphthalen-1-yl)piperidine core architecture, was characterized as a sigma-1 receptor antagonist with a Ki of 316 ± 19 nM in a competition radioligand binding assay using SK-N-SH cells [1][2]. PB212 demonstrated functional sigma-1 antagonism by reducing bradykinin- and carbachol-induced Ca²⁺ responses through the IP₃ receptor pathway (1–100 µM range) and showed antiproliferative activity in SK-N-SH cells (EC₅₀ = 32 ± 4 µM) while sparing MCF7 cells that express only sigma-2 receptors [1]. The naphthalen-1-yl group is structurally essential: replacement with a tetralin-1-yl (partially saturated) system alters sigma-1/sigma-2 selectivity profiles, as documented in the broader N-[ω-(tetralin-1-yl)alkyl]piperidine SAR literature [3].

Sigma-1 receptor Calcium signaling Antiproliferative activity

Renin Inhibitor Pharmacophore: Naphthalen-1-yl Substitution Is Specifically Claimed for Subnanomolar Renin Inhibition

Multiple patents from Hoffmann-La Roche specifically claim naphthalenyl piperidines as renin inhibitors, with the naphthalen-1-yl group formally defined as R₁ in the Markush structure: 'R₁ is naphthyl or naphthyl substituted by one to three C₁-C₅-alkoxy groups' [1][2]. This patent family demonstrates that the naphthalen-1-yl substitution is not arbitrary—it is a deliberately optimized pharmacophoric element. While specific IC₅₀ values for the unsubstituted 4-(naphthalen-1-yl)piperidine parent compound against renin are not publicly disclosed in these patents, structurally elaborated derivatives within the claimed class achieve subnanomolar renin IC₅₀ values (e.g., 0.067 nM for trans,trans-4-arylpiperidine-based compounds in recombinant human renin assays) [3]. In contrast, 4-phenylpiperidine-based renin inhibitors typically require additional substitution to achieve comparable potency, highlighting the privileged nature of the naphthalenyl scaffold.

Renin inhibition Antihypertensive agents Patent-protected pharmacophore

Synthetic Hydrogenation Yield: 56% for Catalytic Reduction of 4-(1-Naphthyl)-1,2,3,6-tetrahydropyridine

A documented synthetic route for 4-(naphthalen-1-yl)piperidine proceeds via palladium-catalyzed hydrogenation of 4-(1-naphthyl)-1,2,3,6-tetrahydropyridine in methanol at room temperature for 48 hours, yielding the target compound in 56% isolated yield after catalyst filtration and solvent evaporation . The product was characterized by ¹H-NMR (270 MHz, CDCl₃) confirming the saturated piperidine ring with characteristic signals at δ 1.6–2.0 (m, 4H, piperidine CH₂), 2.9 (dt, 2H), 3.3 (d, 2H), 3.5 (tt, 1H, C4-H), and aromatic signals at δ 7.4–8.1 (m, 7H, naphthyl) . This yield is consistent with expectations for a sterically encumbered 1-naphthyl substrate; by comparison, hydrogenation of 4-phenyl-1,2,3,6-tetrahydropyridine under similar conditions typically yields >80%, reflecting the additional steric demand imposed by the peri-hydrogen of the naphthalene ring. This synthetic route is referenced from US Patent 6,346,622, establishing a reproducible, patent-documented methodology suitable for laboratory-scale procurement specifications.

Catalytic hydrogenation Process chemistry Intermediate synthesis

Procurement-Relevant Application Scenarios for 4-(Naphthalen-1-yl)piperidine: Where the Evidence Supports Prioritization


Pharmaceutical Process Development Requiring Low Nitrosamine Risk Classification

When developing oral solid dosage formulations containing secondary amine building blocks, the experimentally validated 'low' nitrosation risk classification of 4-(naphthalen-1-yl)piperidine hydrochloride—with nitrosation rates 3–4 orders of magnitude below DMA at process-relevant concentrations—provides a directly translatable CMC regulatory advantage. In contrast, smaller secondary amines such as dimethylamine or unsubstituted piperidine carry higher intrinsic nitrosation reactivity and may require additional nitrosamine control strategies under ICH M7 guidelines . The pH-dependent kinetic model further demonstrates that maintaining formulation pH > 6 effectively suppresses nitrosamine formation, offering a defined process control window.

Sigma-1 Receptor Antagonist Lead Optimization Starting from a Validated Pharmacophore

4-(Naphthalen-1-yl)piperidine serves as the direct synthetic precursor to the PB212 chemotype, a pharmacologically characterized sigma-1 receptor antagonist (Ki = 316 ± 19 nM) with demonstrated functional activity in Ca²⁺ signaling assays (EC₅₀ antiproliferative = 32 ± 4 µM in SK-N-SH cells) . Medicinal chemistry teams pursuing sigma-1 antagonists for oncology, neurodegeneration, or pain indications can use this building block to systematically explore N-alkylation and aryl substitution SAR while retaining the core naphthalen-1-yl piperidine motif that confers sigma-1 selectivity over sigma-2. This contrasts with 4-benzylpiperidine-based sigma ligands, which carry a higher risk of off-target 5-HT1A activation (documented Ki < 0.14 nM for certain analogs) .

Renin Inhibitor Drug Discovery with Patent-Validated Chemical Matter

The naphthalen-1-yl piperidine scaffold is specifically claimed in the Hoffmann-La Roche renin inhibitor patent family (US 6,673,931; US 6,150,526), where R₁ is defined as 'naphthyl or naphthyl substituted by one to three C₁-C₅-alkoxy groups' . Elaborated derivatives within this class achieve subnanomolar renin IC₅₀ values (0.067–0.64 nM) in recombinant human renin assays . For drug discovery programs targeting hypertension, chronic renal failure, or end-organ damage where renin-angiotensin-aldosterone system (RAAS) modulation is the therapeutic strategy, 4-(naphthalen-1-yl)piperidine provides direct synthetic entry into validated chemical space with established intellectual property precedence, reducing the risk of investing in scaffolds lacking patent protection.

Physicochemical Property Modulation in CNS-Targeted Compound Libraries

With a calculated LogP of 3.3—approximately 0.9–1.3 units higher than 4-phenylpiperidine—4-(naphthalen-1-yl)piperidine is the building block of choice when medicinal chemistry programs require systematic increases in lipophilicity to enhance blood-brain barrier penetration or improve hydrophobic pocket occupancy . The rigid, planar naphthalene ring also reduces the number of rotatable bonds compared to 4-benzylpiperidine, potentially improving ligand efficiency and reducing entropic penalties upon target binding. This compound is particularly suited for combinatorial library design where a range of lipophilicities is needed to establish SAR trends, with the naphthyl derivative occupying the higher LogP end of the 4-arylpiperidine spectrum.

Quote Request

Request a Quote for 4-(Naphthalen-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.